E3 ligase Ligand 6

CAS No.:

Cat. No.: VC16771865

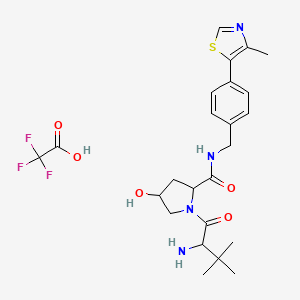

Molecular Formula: C24H31F3N4O5S

Molecular Weight: 544.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H31F3N4O5S |

|---|---|

| Molecular Weight | 544.6 g/mol |

| IUPAC Name | 1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7) |

| Standard InChI Key | SGNZARGJXDPTDJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O |

Introduction

Identification and Chemical Characterization of E3 Ligase Ligand 6

E3 Ligase Ligand 6, systematically named (2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide hydrochloride, is a von Hippel-Lindau (VHL) E3 ligase-binding molecule. Its structure combines a VHL-targeting (S,R,S)-AHPC moiety with a polyethylene glycol (PEG2) linker and an amine-terminated functional group .

Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₄₄ClN₅O₇S |

| Molecular Weight | 612.2 g/mol |

| Parent Compound | (S,R,S)-Ahpc-PEG2-NH2 (CID 131704497) |

| Synonym | (S,R,S)-AHPC-PEG2-NH2 hydrochloride |

The compound’s design leverages the VHL-binding (S,R,S)-AHPC scaffold, which mimics the hydroxyproline residue of hypoxia-inducible factor 1α (HIF-1α), enabling competitive displacement and recruitment of the VHL-CUL2 E3 ligase complex . The PEG2 linker enhances solubility and facilitates conjugation to target protein ligands in PROTAC architectures .

Structural and Functional Role in PROTAC Design

Mechanism of Action

E3 Ligase Ligand 6 serves as the E3-recruiting component in heterobifunctional PROTACs. By binding VHL, it induces ternary complex formation between the E3 ligase, PROTAC, and the target protein. This interaction triggers ubiquitination and subsequent proteasomal degradation of the target . Catalytic activity is retained due to the reversible binding of PROTACs, enabling sub-stoichiometric target elimination .

Comparative Advantages Over Classical Inhibitors

-

Catalytic Degradation: Unlike inhibitors requiring full target occupancy, PROTACs using Ligand 6 degrade proteins at low concentrations .

-

Resistance Mitigation: Degradation circumvents mutations that confer resistance to inhibitors by eliminating the target entirely .

-

Tissue Specificity: Exploiting differential E3 ligase expression could enable tissue-selective degradation .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of E3 Ligase Ligand 6 involves multi-step organic transformations:

-

Core Scaffold Preparation: The (S,R,S)-AHPC moiety is synthesized via stereoselective pyrrolidine ring formation, followed by hydroxylation and carboxamide functionalization .

-

Linker Integration: A PEG2 spacer is introduced through amide coupling between the AHPC carboxyl group and the amino-terminated PEG derivative .

-

Final Modification: The thiazole-containing benzyl group is appended via reductive amination, followed by hydrochloride salt formation to enhance stability .

Structural Modifications

-

Linker Optimization: Varying PEG length (e.g., PEG3 vs. PEG2) modulates PROTAC permeability and degradation efficiency .

-

Warhead Compatibility: The amine terminus allows conjugation to diverse target ligands (e.g., kinase inhibitors, epigenetic modulators) .

Applications in Targeted Protein Degradation

Preclinical Studies

E3 Ligase Ligand 6 has been utilized in PROTACs targeting oncoproteins, transcription factors, and mis folded proteins. Examples include:

-

BRD4 Degraders: Conjugation with JQ1 (a BET bromodomain inhibitor) produced PROTACs with picomolar DC₅₀ values in leukemia models .

-

Tau Protein Clearance: Early PROTACs reduced intracellular Tau aggregates in neurodegenerative disease models .

Pharmacological Profile

| Parameter | Value |

|---|---|

| Cellular Permeability | Moderate (LogP: 2.1) |

| Plasma Stability | >24 hours (human) |

| PROTAC Efficiency | DC₅₀: 10–100 nM (BRD4) |

Challenges and Future Directions

Limitations

-

Covalent Modifications: Unlike CRBN-based PROTACs, VHL ligands like Ligand 6 require precise stereochemistry for binding, complicating synthesis .

-

E3 Ligase Competition: Endogenous HIF-1α may compete for VHL binding, necessitating dose optimization .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume